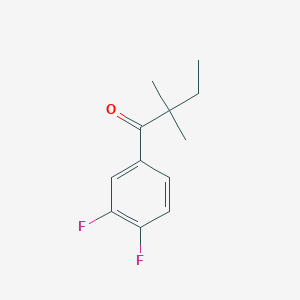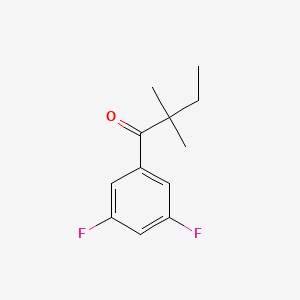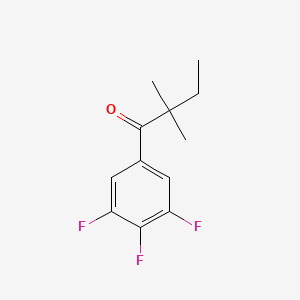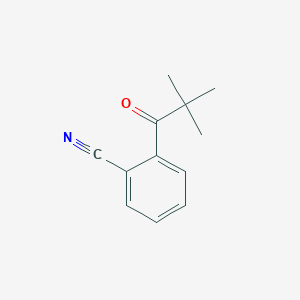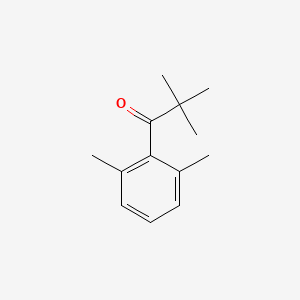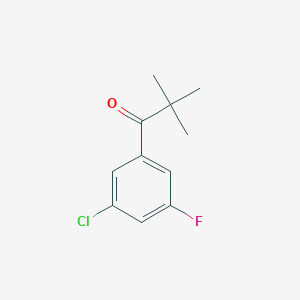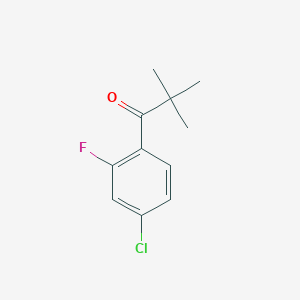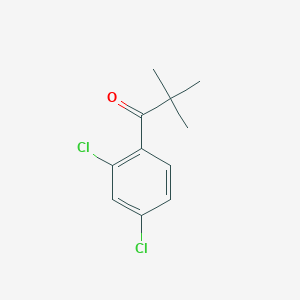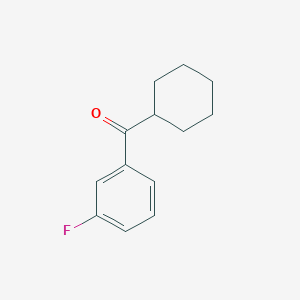
Cyclohexyl 3-fluorophenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclohexyl 3-fluorophenyl ketone” is a chemical compound with the linear formula C13H15FO . It has a molecular weight of 206.26 . The IUPAC name for this compound is cyclohexyl(3-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “Cyclohexyl 3-fluorophenyl ketone” is 1S/C13H15FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “Cyclohexyl 3-fluorophenyl ketone” are not detailed in the literature, ketones in general are known to undergo a variety of reactions. These include enantioselective reduction reactions, which are often catalyzed by metal complexes .
Applications De Recherche Scientifique
Synthesis and Derivatives
Cyclohexyl 3-fluorophenyl ketone and its derivatives are primarily used in the synthesis of other complex molecules. For instance, one study focused on synthesizing a new ketamine derivative from a similar molecule, highlighting the potential of cyclohexyl ketones in creating new pharmacological compounds (Moghimi et al., 2014). Additionally, trifluoromethyl cyclohexyl compounds were synthesized through a series of reactions starting from a diketone related to cyclohexyl 3-fluorophenyl ketone, indicating its relevance in creating novel fluorinated compounds (Massicot et al., 2011).
Detection and Analysis
Cyclohexyl ketones, including those similar to cyclohexyl 3-fluorophenyl ketone, are studied for their selective detection properties. One study detailed efforts toward the selective detection of cyclic ketones, using thin films comprised of conjugated polymers to amplify emission via energy transfer, highlighting the potential of cyclohexyl ketones in sensing applications (Cox et al., 2011).
Chemical Transformations and Catalysis
Cyclohexyl ketones serve as intermediates or substrates in various chemical transformations. For example, the oxidation of cyclohexane and related compounds has been studied to identify low-temperature pathways, with cyclohexyl ketones playing a role in these processes (Lemaire et al., 2001). Similarly, the esterification of cyclohexanone derivatives was explored, indicating the use of cyclohexyl ketones in synthesizing compounds with applications in plasticizers, pesticides, and epoxy resins (Saha & Streat, 1998).
Material Science
In the realm of material science, cyclohexyl ketones are involved in the synthesis of liquid crystalline derivatives and polymers. The synthesis and chemical transformations of cyclohex-2-enones into liquid crystalline cyclohexene and cyclohexane derivatives were discussed, showcasing the role of cyclohexyl ketones in material science applications (Bezborodov et al., 2002).
Photochemical Applications
Cyclohexyl ketones also find applications in photochemical reactions. For instance, the photocatalytic oxidation of cyclohexene under mild conditions was studied, with cyclohexyl ketones acting as intermediates or products in these reactions, suggesting their utility in developing eco-friendly oxidation processes (Denekamp et al., 2018).
Propriétés
IUPAC Name |
cyclohexyl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPQCISDRKAPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642594 |
Source


|
| Record name | Cyclohexyl(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-fluorophenyl ketone | |
CAS RN |
898769-09-0 |
Source


|
| Record name | Cyclohexyl(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

